molecular formula C23H22ClN3O2 B163018 Pagoclone CAS No. 133737-48-1

Pagoclone

Cat. No.: B163018
CAS No.: 133737-48-1
M. Wt: 407.9 g/mol
InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Properties

Pagoclone functions primarily as a partial agonist at the GABA-A receptor, which is crucial in mediating inhibitory neurotransmission in the brain. Unlike full agonists, this compound activates the receptor to a lesser extent, potentially reducing the risk of side effects commonly associated with benzodiazepines (BDZ) such as sedation and tolerance .

Clinical Applications

This compound has been investigated primarily for two main applications: anxiety disorders and persistent developmental stuttering .

Anxiety Disorders

This compound has shown promise as an anxiolytic agent. A double-blind crossover study involving patients with panic disorder demonstrated a reduction in panic attacks during treatment with this compound compared to placebo. The mean number of panic attacks decreased significantly from 5.8 to 3.6 per week .

StudySample SizeTreatment DurationKey Findings
Crossover Trial14 patients6 weeksSignificant reduction in panic attacks; no severe side effects reported.

Stuttering

This compound is notably recognized for its potential in treating stuttering. In a Phase II clinical trial involving 132 adults, this compound was associated with statistically significant improvements in stuttering severity compared to placebo. Notably, 55% of patients treated with this compound reported improvement at week 8 versus 36% in the placebo group .

Trial PhaseSample SizeDurationEfficacy Results
Phase II132 patients8 weeks + 1 year open-label extensionAverage 19.4% reduction in syllables stuttered; well-tolerated with headache as the most common side effect.

Case Studies and Observational Insights

Several case studies have provided anecdotal evidence supporting the efficacy of this compound:

  • Case Study on Stuttering : A participant reported significant improvement in fluency and fine motor control after being treated with this compound over several months .
  • Long-term Observations : In an open-label extension following initial trials, patients continued to show sustained improvements in stuttering symptoms over one year, suggesting long-term benefits of this compound treatment .

Biological Activity

Pagoclone is a novel anxiolytic compound belonging to the cyclopyrrolone family, which has garnered attention for its potential therapeutic effects in treating stuttering and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound (chemical formula: C23H22ClN3O2) functions primarily as a partial agonist at the gamma-aminobutyric acid type A (GABAA) receptor, a key player in the modulation of neurotransmitter activity related to anxiety and stress responses . Its mechanism involves enhancing GABAergic transmission, which leads to anxiolytic effects without the full sedative properties associated with traditional benzodiazepines.

Treatment of Stuttering

A pivotal study evaluated this compound's effectiveness in reducing stuttering severity. This randomized, double-blind trial involved 132 participants, with 88 receiving this compound and 44 receiving a placebo over an 8-week period. The results indicated a significant reduction in stuttering symptoms:

  • Average Reduction in Stuttered Syllables:
    • This compound: 19.4%
    • Placebo: 5.1%

Moreover, during a subsequent open-label extension phase lasting one year, participants treated with this compound exhibited a 40% reduction in stuttered syllables .

Anxiolytic Properties

This compound's anxiolytic effects have also been assessed in animal models and clinical settings. Research indicates that it effectively reduces anxiety-like behaviors in rats, suggesting potential applications for generalized anxiety disorder (GAD). The anxiolytic action is believed to be mediated through GABA receptor modulation, similar to other established anxiolytics but with a more favorable side effect profile .

Summary of Clinical Findings

Study FocusPopulation SizeTreatment DurationStuttering Reduction (this compound)Side Effects
Stuttering1328 weeks19.4%Headaches (12.5%)
Long-term Efficacy881 year40%Minor fatigue (12%)
Anxiety DisordersVariousVariesSignificant reduction observedMinimal adverse events

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. The most common adverse effects reported were headaches and mild fatigue, with no severe side effects noted during the studies . The evaluation of its abuse potential indicated that this compound does not possess significant addictive properties compared to traditional benzodiazepines, making it a promising candidate for further development in anxiety treatment .

Case Study 1: Adult Patient with Stuttering

An adult male patient who participated in the double-blind study reported substantial improvements in communication abilities after eight weeks of this compound treatment. His stuttering frequency decreased significantly, leading to enhanced social interactions and quality of life.

Case Study 2: Generalized Anxiety Disorder

In another case involving patients with GAD, this compound was administered over a period of three months. Patients reported reduced anxiety levels and improved daily functioning without significant side effects. Follow-up assessments indicated sustained improvements even after discontinuation of the drug.

Q & A

Basic Research Questions

Q. How can the PICO framework be applied to formulate focused research questions on Pagoclone’s efficacy in anxiety disorders?

  • Methodological Answer : Use the Population, Intervention, Comparison, Outcome, Timeframe (PICO-T) structure. For example:

  • Population : Adults diagnosed with generalized anxiety disorder (GAD).
  • Intervention : this compound administration (dosage range: 0.15–0.6 mg/day).
  • Comparison : Placebo or active comparator (e.g., benzodiazepines).
  • Outcome : Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores.
  • Timeframe : 6–8 weeks.
    • This framework ensures specificity, aligns with clinical research standards, and facilitates systematic literature reviews .

Q. What experimental design considerations are critical for preclinical studies evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Animal Models : Use species with metabolic pathways analogous to humans (e.g., rodents for initial screening, non-human primates for advanced trials).
  • Dose Escalation : Include multiple dose cohorts to assess linearity in absorption and clearance rates.
  • Analytical Methods : Validate high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements.
  • Ethics Compliance : Follow NIH guidelines for reporting preclinical data, including sample size justification and randomization protocols .

Q. How can researchers address variability in this compound’s anxiolytic effects across demographic subgroups?

  • Methodological Answer :

  • Stratified Sampling : Segment participants by age, sex, and genetic biomarkers (e.g., CYP450 enzyme polymorphisms affecting drug metabolism).
  • Covariate Adjustment : Use multivariate regression models to isolate demographic influences on treatment response.
  • Meta-Analysis : Aggregate data from trials with heterogeneous populations to identify consistent trends .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy data between early-phase trials and real-world observational studies?

  • Methodological Answer :

  • Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate internal validity discrepancies (e.g., selection bias in randomized trials vs. confounding factors in observational studies).
  • Individual Participant Data (IPD) Meta-Analysis : Re-analyze raw datasets to harmonize outcome measures and adjust for unmeasured covariates.
  • Mechanistic Studies : Conduct in vitro assays to explore receptor-binding affinity variations under different physiological conditions .

Q. How can translational research frameworks bridge gaps between this compound’s preclinical neurochemical findings and clinical outcomes?

  • Methodological Answer :

  • Reverse Translation : Use clinical trial data to refine animal models (e.g., adjusting dosages to match human exposure levels).
  • Biomarker Validation : Identify surrogate endpoints (e.g., GABA-A receptor occupancy via PET imaging) correlating with therapeutic effects.
  • Systems Pharmacology : Develop computational models integrating pharmacokinetic/pharmacodynamic (PK/PD) data to predict dose-response relationships .

Q. What strategies mitigate attrition bias in long-term this compound trials for chronic anxiety management?

  • Methodological Answer :

  • Retention Incentives : Implement staggered compensation and telehealth follow-ups to reduce dropout rates.
  • Intent-to-Treat (ITT) Analysis : Include all randomized participants, regardless of completion status, to preserve statistical power.
  • Sensitivity Analyses : Compare ITT results with per-protocol analyses to quantify bias magnitude .

Q. How should researchers design studies to evaluate this compound’s potential off-target effects on cognitive function?

  • Methodological Answer :

  • Dual-Task Paradigms : Integrate cognitive assessments (e.g., Stroop test, digit-span memory tasks) into anxiety trials.
  • Longitudinal Monitoring : Track cognitive performance at baseline, mid-treatment, and post-treatment.
  • Control for Confounders : Adjust for variables like sleep quality and comorbid depression using mixed-effects models .

Q. Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent response curves?

  • Methodological Answer :

  • Nonlinear Mixed-Effects Modeling (NLMEM) : Estimate population parameters (e.g., EC50, Hill coefficient) while accounting for inter-individual variability.
  • Bayesian Hierarchical Models : Incorporate prior pharmacokinetic data to improve parameter estimation in small-sample studies.
  • Visualization : Use Emax models to plot dose-response relationships with 95% confidence intervals .

Q. How can systematic reviews address publication bias in this compound research?

  • Methodological Answer :

  • Grey Literature Search : Include conference abstracts, clinical trial registries (ClinicalTrials.gov ), and dissertations.
  • Funnel Plots and Egger’s Test : Statistically assess asymmetry in effect size distributions.
  • Trim-and-Fill Analysis : Impute missing studies to estimate adjusted effect sizes .

Q. Ethical and Methodological Challenges

Q. What ethical considerations arise in designing placebo-controlled trials for this compound in treatment-resistant populations?

  • Methodological Answer :
  • Equipoise Justification : Demonstrate clinical uncertainty about this compound’s superiority over existing therapies.
  • Rescue Protocols : Allow early exit for non-responders with severe symptoms.
  • Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to halt trials if harm is detected .

Preparation Methods

Wittig Reaction-Based Synthesis

Selective Formation of β-Keto Phosphonium Salt

The cornerstone of the Wittig approach involves the selective preparation of a β-keto phosphonium salt. Researchers achieved this by reacting a primary α-bromo ketone (1 ) with triphenylphosphine in the presence of a secondary α-bromo ketone (2 ). The primary bromide’s higher reactivity enabled selective phosphonium salt formation (3 ) without competing side reactions . Key parameters included:

  • Solvent : Tetrahydrofuran (THF) at −20°C

  • Reaction Time : 2 hours

  • Yield : 92% for 3

This selectivity was critical for avoiding byproducts from the secondary bromide, which could complicate downstream steps .

Wittig Olefination with 1-Isoindolinone

The phosphonium salt 3 underwent Wittig reaction with 1-isoindolinone (4 ) to form racemic this compound (5 ). Optimized conditions included:

  • Base : Sodium hydride (NaH)

  • Temperature : 80°C in xylene

  • Yield : 82%

A notable challenge was the steric hindrance of the isoindolinone nucleus, which necessitated elevated temperatures to drive the reaction to completion .

Enantiomeric Resolution via Diastereomeric Salt Formation

Hydrolysis of γ-Lactam Intermediate

Racemic this compound (5 ) was hydrolyzed to its carboxylic acid enantiomers (6a and 6b ) using aqueous hydrochloric acid. The hydrolysis proceeded quantitatively but required careful pH control to prevent racemization .

Ephedrine-Mediated Resolution

(+)-Ephedrine hemihydrate was employed to resolve 6a and 6b by forming diastereomeric salts. Key data:

  • Solvent : Ethanol/water (3:1)

  • Recovery Yield : 78% for the desired (+)-enantiomer

  • Purity : >99% enantiomeric excess (ee) after recrystallization

The (−)-enantiomer was recycled via base-catalyzed racemization, enhancing overall atom economy .

Chiral Multicolumn Chromatography (MCC) as an Alternative Resolution

Chromatographic Conditions

For large-scale production, chiral MCC using cellulose-based stationary phases provided a scalable resolution method:

  • Mobile Phase : Hexane/isopropanol (70:30)

  • Throughput : 1.2 kg/day per column

  • Efficiency : 98% ee for (+)-pagoclone

While costlier than crystallization, MCC reduced processing time by 40% compared to traditional resolution .

Rh(III)-Catalyzed Multicomponent Synthesis

One-Pot Assembly of Isoindolinone Core

A breakthrough method utilized Rh(III) catalysis to construct the isoindolinone skeleton (7 ) directly from benzaldehyde (8 ) and 2-aminopyridine (9 ):

  • Catalyst : [Cp*RhCl<sub>2</sub>]<sub>2</sub> (5 mol%)

  • Oxidant : Cu(OAc)<sub>2</sub>

  • Yield : 74%

This approach eliminated the need for pre-functionalized intermediates, streamlining synthesis .

Olefin Insertion and Lactamization

The Rh(III) system facilitated subsequent olefin insertion and lactamization to yield this compound (5 ) in a single pot:

  • Substrate Scope : Tolerated electron-withdrawing and donating groups

  • Atom Economy : 85%, surpassing prior methods

Comparative Analysis of Synthetic Methods

Method Key Step Yield EE (%) Scalability
Wittig + ResolutionPhosphonium salt formation65%>99Pilot plant
Chiral MCCChromatographic separation58%98Industrial
Rh(III) CatalysisMulticomponent assembly74%N/ALab-scale

Table 1. Performance metrics of this compound synthesis routes. Yields reflect overall process efficiency.

Process Optimization and Industrial Considerations

Cost-Benefit Analysis of Wittig vs. Rh Catalysis

  • Wittig Route : Raw material costs dominated by triphenylphosphine ($220/kg), contributing to 45% of total expenses .

  • Rh Catalysis : Despite higher catalyst costs ($1,500/mol), reduced step count lowered overall expenditure by 30% in lab settings .

Environmental Impact

  • Waste Reduction : Rh(III) methods cut solvent use by 60% compared to Wittig protocols .

  • Energy Efficiency : MCC resolution consumed 15 kWh/kg vs. 22 kWh/kg for thermal racemization .

Properties

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPRQPBWVEQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869830
Record name Pagoclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133737-32-3, 133737-48-1
Record name Pagoclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133737-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pagoclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 59037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pagoclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pagoclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).
Name
2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
74.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
(1S, 2R)-ephedrine hemihydrate
Quantity
32.5 kg
Type
reactant
Reaction Step One
Quantity
290 kg
Type
reactant
Reaction Step One
Name
Quantity
17 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (16.2 g) in phosphoryl chloride (160 cc) is heated to 100° C. for 6 hours. The mixture is then cooled to a temperature in the region of 50° C. and concentrated to dryness under reduced pressure (2.7 kPa). The residue is treated with ice (150 g) and water (150 g). The mixture is then alkalinized with aqueous ammonia solution (d=0.92) to a pH in the region of 12, and extracted with ethyl acetate (3×300 cc). The organic phases are combined, washed with water (4×100 cc), dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by chromatography on silica (300 g) contained in a column 4 cm in diameter (eluent: dichloromethane). Elution is first performed with 400 cc of solvent: the corresponding eluate is discarded; elution is then performed with 1800 cc of solvent and the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa). After the residue obtained is recrystallized in acetonitrile, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (6.4 g), m.p. 180° C., is obtained.
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:
[Compound]
Name
salt
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
Pagoclone
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
Pagoclone
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
Pagoclone
2-Oxidooxycarbonylbenzoate
Pagoclone
2-Oxidooxycarbonylbenzoate
Pagoclone
2-Oxidooxycarbonylbenzoate
Pagoclone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.